![molecular formula C19H23N3O5S B2560274 methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 2034608-91-6](/img/structure/B2560274.png)
methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of furan derivatives, characterized by a furan ring—a five-membered aromatic ring with one oxygen atom. Its structural complexity arises from the combination of a furan ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole unit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Furan Ring: : The synthesis starts with the preparation of the furan ring through a cyclization reaction involving appropriate precursors such as 2-furancarboxylic acid.
Introduction of the Piperidine Moiety: : The next step involves attaching a piperidine group to the furan ring. This is often achieved through reductive amination or nucleophilic substitution.
Incorporation of the Benzo[c][1,2,5]thiadiazole Unit:
Industrial Production Methods
In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent yield and purity. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methyl groups, leading to the formation of corresponding alcohol or carboxylic acid derivatives.
Reduction: : Reduction reactions can target the benzo[c][1,2,5]thiadiazole unit, potentially altering its electronic properties.
Substitution: : The piperidine moiety allows for nucleophilic or electrophilic substitution reactions, enabling modifications to enhance the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).
Major Products
The major products from these reactions include various functionalized derivatives that maintain the core structure but exhibit altered physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate has numerous research applications, including:
Chemistry: : As a building block for synthesizing more complex molecules, especially in the field of organic electronics.
Biology: : Investigating its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: : Exploring its pharmacological properties for developing new therapeutic agents.
Industry: : Its potential use in materials science for creating advanced materials with unique electronic properties.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole unit can engage in π-π stacking interactions, while the piperidine moiety may contribute to binding affinity through hydrogen bonding. The pathways involved often include modulation of signaling cascades or inhibition of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate stands out due to its unique combination of a furan ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole unit. Similar compounds include:
5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxamide
5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate
Eigenschaften
IUPAC Name |
methyl 5-[[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-20-16-5-3-4-6-17(16)22(28(20,24)25)14-9-11-21(12-10-14)13-15-7-8-18(27-15)19(23)26-2/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGRHSPCRIYDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(O4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
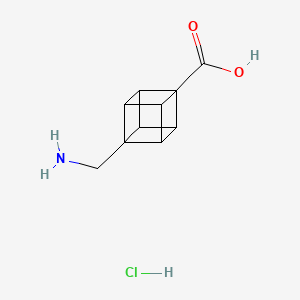
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2560194.png)
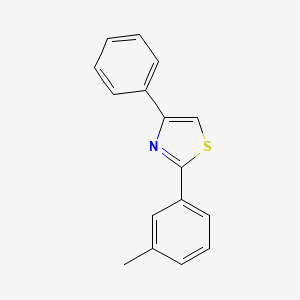
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)
![3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2560199.png)
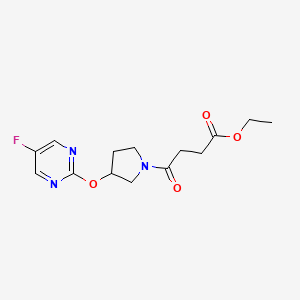
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)
![3,7,9-trimethyl-1-pentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2560203.png)
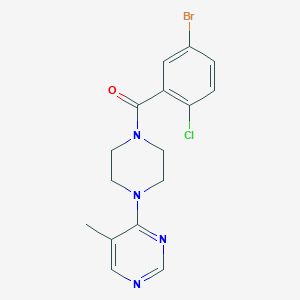
![7-(furan-2-yl)-5-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2560205.png)
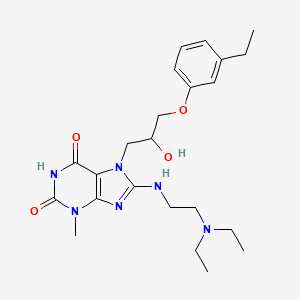
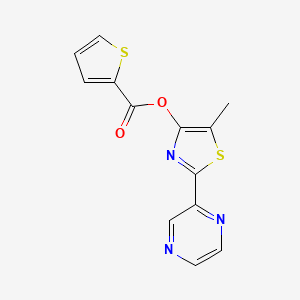
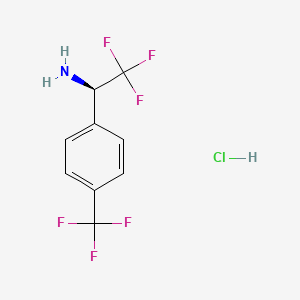
![1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide](/img/structure/B2560214.png)
